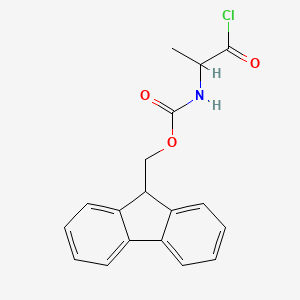
Fmoc-DL-Ala-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Ala-Cl typically involves the reaction of DL-alanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like 1,4-dioxane . The mixture is stirred at room temperature, and the product is extracted with dichloromethane and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-DL-Ala-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through substitution reactions.
Deprotection Reactions: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Fmoc Introduction: Fmoc-Cl is used to introduce the Fmoc group in the presence of a base like sodium carbonate.
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Fmoc Introduction: The major product is this compound.
Fmoc Removal: The major products are the free amino acid and dibenzofulvene.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-DL-Ala-Cl is extensively used in peptide synthesis, particularly in SPPS. It serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides .
Biology and Medicine
In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development and as tools to study protein-protein interactions .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group for large-scale peptide synthesis .
Mecanismo De Acción
The mechanism of action of Fmoc-DL-Ala-Cl involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically through an E1cb elimination mechanism, resulting in the formation of the free amino acid and dibenzofulvene .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Ala-Cl: Similar to Fmoc-DL-Ala-Cl but derived from L-alanine.
Fmoc-Gly-Cl: Derived from glycine and used for similar purposes in peptide synthesis.
Uniqueness
This compound is unique due to its derivation from DL-alanine, which provides a racemic mixture of alanine. This can be advantageous in certain synthetic applications where a mixture of enantiomers is desired .
Conclusion
This compound is a versatile compound widely used in peptide synthesis. Its stability, ease of removal, and compatibility with various synthetic methods make it an essential tool in both research and industrial applications. The compound’s unique properties and broad applicability continue to make it a valuable asset in the field of chemistry and beyond.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-1-oxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)
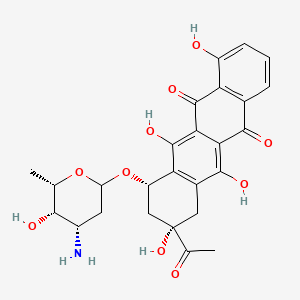

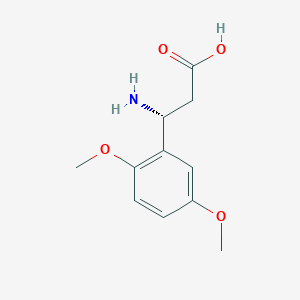
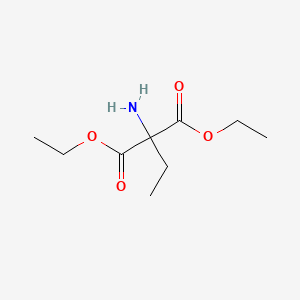

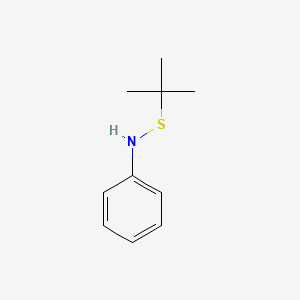
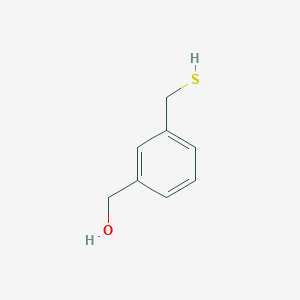
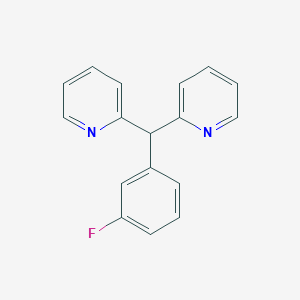

![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
